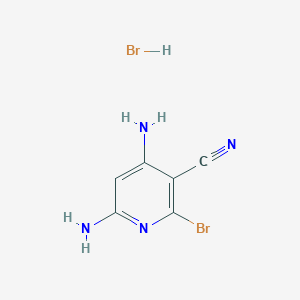
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the anthracene-9,10-dione family, known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene-9,10-dione. The process includes:
Bromination: Anthracene-9,10-dione is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate undergoes amination using ammonia or an amine source to introduce amino groups at the 1, 4, 5, and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality production.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as certain anthracene derivatives have shown activity against cancer cells.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethylphenoxy groups, making it less versatile in certain applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, reducing its potential for biological activity.
6-(2-Ethylphenoxy)anthracene-9,10-dione: Lacks the amino and bromine groups, limiting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of amino groups enhances its potential for forming hydrogen bonds and interacting with biological targets, while the bromine and ethylphenoxy groups provide additional sites for chemical modification and functionalization.
特性
CAS番号 |
88601-98-3 |
|---|---|
分子式 |
C22H19BrN4O3 |
分子量 |
467.3 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-5-3-4-6-13(9)30-14-8-12(25)16-18(20(14)27)22(29)15-11(24)7-10(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |
InChIキー |
ADFJHVPUUBSKML-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
